

# The Weinreb Amide: A Cornerstone of Modern Ketone Synthesis

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## Compound of Interest

Compound Name: 3,4-Difluoro-N-methoxy-N-methylbenzamide

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A comprehensive overview of the discovery, mechanism, and foundational synthetic protocols of N-methoxy-N-methylamides (Weinreb amides) for researchers, scientists, and professionals in drug development.

The quest for efficient and selective methods for carbon-carbon bond formation is a central theme in organic synthesis. A significant breakthrough in this area was the development of the Weinreb ketone synthesis in 1981 by Steven M. Weinreb and his graduate student, Steven Nahm.<sup>[1][2]</sup> This methodology addresses a long-standing challenge in organic chemistry: the controlled addition of highly reactive organometallic reagents to carboxylic acid derivatives to produce ketones without the common side reaction of over-addition to form tertiary alcohols.<sup>[1][2][3]</sup> The key to this control is the use of a unique functional group, the N-methoxy-N-methylamide, now universally known as the Weinreb amide.<sup>[1][2]</sup>

The utility of the Weinreb amide lies in its ability to react with a single equivalent of an organolithium or Grignard reagent to form a stable tetrahedral intermediate.<sup>[1][4]</sup> This stability is attributed to the chelation of the metal cation between the carbonyl oxygen and the methoxy oxygen of the amide.<sup>[1][4]</sup> This chelated intermediate prevents the collapse of the tetrahedral intermediate and subsequent second addition of the organometallic reagent. Upon aqueous workup, the intermediate is hydrolyzed to afford the desired ketone in high yield.<sup>[1]</sup> Furthermore, Weinreb and Nahm also demonstrated that these amides could be readily reduced to aldehydes using an excess of a metal hydride reagent like lithium aluminum hydride.<sup>[1][4]</sup>

The reliability, mild reaction conditions, and broad functional group tolerance of the Weinreb ketone synthesis have established it as a fundamental tool in the synthetic organic chemist's arsenal, with widespread applications in the total synthesis of complex natural products and the development of novel pharmaceuticals.<sup>[1]</sup>

## Quantitative Data from the Seminal 1981 Publication

The following tables summarize the quantitative data presented by S. Nahm and S. M. Weinreb in their original 1981 Tetrahedron Letters publication, showcasing the yields for the synthesis of various ketones and aldehydes from Weinreb amides.

Table 1: Synthesis of Ketones from Weinreb Amides

Weinreb Amide (R-CON(OCH <sub>3</sub> )CH <sub>3</sub> )	Organometallic Reagent (R'M)	Product (R-CO-R')	Yield (%)
C <sub>6</sub> H <sub>5</sub> CON(OCH <sub>3</sub> )CH <sub>3</sub>	CH <sub>3</sub> MgBr	C <sub>6</sub> H <sub>5</sub> COCH <sub>3</sub>	92
C <sub>6</sub> H <sub>5</sub> CON(OCH <sub>3</sub> )CH <sub>3</sub>	C <sub>6</sub> H <sub>5</sub> MgBr	C <sub>6</sub> H <sub>5</sub> COC <sub>6</sub> H <sub>5</sub>	94
n-C <sub>4</sub> H <sub>9</sub> CON(OCH <sub>3</sub> )CH <sub>3</sub>	C <sub>6</sub> H <sub>5</sub> Li	n-C <sub>4</sub> H <sub>9</sub> COC <sub>6</sub> H <sub>5</sub>	87
(CH <sub>3</sub> ) <sub>2</sub> CHCON(OCH <sub>3</sub> )CH <sub>3</sub>	C <sub>6</sub> H <sub>5</sub> CH <sub>2</sub> MgCl	(CH <sub>3</sub> ) <sub>2</sub> CHCOCH <sub>2</sub> C <sub>6</sub> H <sub>5</sub>	85
c-C <sub>6</sub> H <sub>11</sub> CON(OCH <sub>3</sub> )CH <sub>3</sub>	CH <sub>3</sub> Li	c-C <sub>6</sub> H <sub>11</sub> COCH <sub>3</sub>	90

Data sourced from Nahm, S.; Weinreb, S. M. Tetrahedron Lett. 1981, 22, 3815-3818.

Table 2: Synthesis of Aldehydes from Weinreb Amides by Reduction

Weinreb Amide (R-CON(OCH <sub>3</sub> )CH <sub>3</sub> )	Reducing Agent	Product (R-CHO)	Yield (%)
C <sub>6</sub> H <sub>5</sub> CON(OCH <sub>3</sub> )CH <sub>3</sub>	LiAlH <sub>4</sub>	C <sub>6</sub> H <sub>5</sub> CHO	85
n-C <sub>9</sub> H <sub>19</sub> CON(OCH <sub>3</sub> )CH <sub>3</sub>	LiAlH <sub>4</sub>	n-C <sub>9</sub> H <sub>19</sub> CHO	80

Data sourced from Nahm, S.; Weinreb, S. M. Tetrahedron Lett. 1981, 22, 3815-3818.

## Core Experimental Protocols

The following are detailed experimental protocols adapted from the original 1981 publication by Weinreb and Nahm and other reliable sources for the preparation of Weinreb amides and their subsequent conversion to ketones and aldehydes.

### Protocol 1: General Procedure for the Preparation of N-Methoxy-N-methylamides (Weinreb Amides) from Acid Chlorides

This protocol describes the formation of a Weinreb amide from an acid chloride and N,O-dimethylhydroxylamine hydrochloride.

Materials:

- Acid chloride (1.0 equiv)
- N,O-dimethylhydroxylamine hydrochloride (1.1 equiv)
- Pyridine (2.2 equiv) or Triethylamine (2.2 equiv)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>) or Tetrahydrofuran (THF), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

**Procedure:**

- A solution of the acid chloride (1.0 equiv) in anhydrous dichloromethane is cooled to 0 °C in an ice bath.
- N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) is added to the solution.
- Pyridine (2.2 equiv) is added dropwise to the stirred mixture at 0 °C.
- The reaction mixture is allowed to warm to room temperature and stirred for 1-3 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
- The reaction is quenched by the addition of water.
- The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
- The combined organic layers are washed successively with saturated aqueous sodium bicarbonate solution and brine.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
- The crude Weinreb amide can be purified by distillation or flash column chromatography on silica gel.

## Protocol 2: General Procedure for the Synthesis of Ketones from Weinreb Amides

This protocol details the reaction of a Weinreb amide with a Grignard or organolithium reagent to yield a ketone.

**Materials:**

- Weinreb amide (1.0 equiv)
- Grignard reagent (e.g., RMgBr) or Organolithium reagent (e.g., RLi) (1.1 - 1.5 equiv)
- Tetrahydrofuran (THF), anhydrous

- Saturated aqueous ammonium chloride ( $\text{NH}_4\text{Cl}$ ) solution or 1N HCl
- Diethyl ether or Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

Procedure:

- The Weinreb amide (1.0 equiv) is dissolved in anhydrous tetrahydrofuran under an inert atmosphere (e.g., argon or nitrogen) and cooled to 0 °C or -78 °C.
- The Grignard or organolithium reagent (1.1 - 1.5 equiv) is added dropwise to the stirred solution.
- The reaction mixture is stirred at the same temperature for 1-3 hours, or until the starting material is consumed as indicated by TLC.
- The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution or 1N HCl at the reaction temperature.
- The mixture is allowed to warm to room temperature and extracted with diethyl ether or ethyl acetate.
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
- The crude ketone is purified by distillation or flash column chromatography on silica gel.

## Protocol 3: General Procedure for the Synthesis of Aldehydes from Weinreb Amides

This protocol outlines the reduction of a Weinreb amide to an aldehyde using lithium aluminum hydride.

Materials:

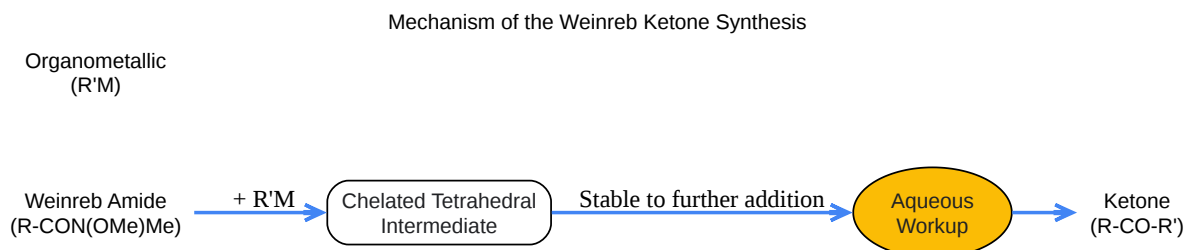
- Weinreb amide (1.0 equiv)
- Lithium aluminum hydride ( $\text{LiAlH}_4$ ) (1.5 - 2.0 equiv)
- Tetrahydrofuran (THF), anhydrous
- Saturated aqueous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ) solution or Rochelle's salt solution
- Diethyl ether
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

Procedure:

- A suspension of lithium aluminum hydride (1.5 - 2.0 equiv) in anhydrous tetrahydrofuran is cooled to 0 °C under an inert atmosphere.
- A solution of the Weinreb amide (1.0 equiv) in anhydrous THF is added dropwise to the  $\text{LiAlH}_4$  suspension.
- The reaction mixture is stirred at 0 °C for 30 minutes to 1 hour.
- The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). Alternatively, the reaction can be quenched by the addition of saturated aqueous sodium sulfate solution until a granular precipitate forms.
- The resulting slurry is stirred vigorously for 15-30 minutes and then filtered through a pad of Celite®.
- The filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to afford the crude aldehyde.
- Purification can be achieved by distillation or flash column chromatography.

## Visualizing the Weinreb Amide Chemistry

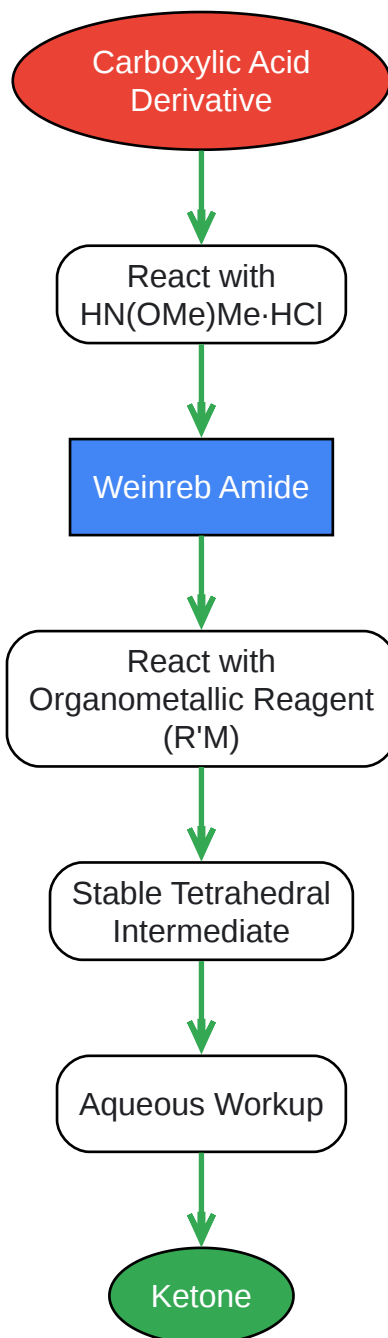
The following diagrams, generated using the DOT language, illustrate the key mechanistic pathway and the general experimental workflow for the Weinreb ketone synthesis.



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Caption: Mechanism of the Weinreb Ketone Synthesis.

## General Experimental Workflow for Weinreb Ketone Synthesis

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Caption: General Experimental Workflow for Weinreb Ketone Synthesis.



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